molecular formula C13H15NO4 B588240 (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester CAS No. 1246820-00-7

(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester

Cat. No.: B588240
CAS No.: 1246820-00-7
M. Wt: 249.266
InChI Key: CLKFNPGWMPRGHS-LLVKDONJSA-N
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Description

(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester is a chiral building block recognized in scientific research as a derivative of Aspartic Acid . This classification suggests its primary value lies in the synthesis and study of more complex peptide structures or amino acid analogs. Researchers may employ this compound in the exploration of enzymatic processes, receptor-ligand interactions, or as a key intermediate in the development of novel bio-active molecules. Its specific stereochemistry (R-configuration) at the 3-position makes it a critical precursor for constructing stereochemically defined compounds, which is essential for probing biological pathways where chirality dictates function and activity. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

methyl (3R)-3-benzamido-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(15)11(8-12(16)18-2)14-13(17)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKFNPGWMPRGHS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H](CC(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Michael addition mechanism, where acetone acts as a nucleophile attacking methyl acrylate. The catalyst system (e.g., n-butylamine or its Schiff base with acetone) facilitates proton transfer, while acidic additives (e.g., acetic acid) stabilize intermediates. Key parameters include:

  • Temperature : 180°C under nitrogen pressure (2000 kPa) to suppress side reactions.

  • Oxygen control : Dissolved oxygen levels <20 ppm to prevent polymerization.

  • Catalyst loading : 0.01–0.25 moles per mole of methyl acrylate.

Distillation and Solvent Optimization

Post-reaction, the crude mixture undergoes two distillations:

  • Atmospheric pressure distillation removes unreacted acetone, methyl acrylate, and catalyst.

  • Reduced-pressure distillation isolates the 4-oxo-pentanoic acid methyl ester.
    Adding mesityl oxide (20% w/w of ester) as an inert solvent during distillation prevents thermal degradation (>195°C) and achieves a purity >95%.

Yield : 77% based on methyl acrylate conversion.

Introduction of the Benzoylamino Group

The 3-position of the 4-oxo-pentanoate backbone is functionalized with a benzoylamino group via a stereoselective acylation. A phosphinic acid-mediated approach, adapted from PMC literature, enables enantioselective coupling.

Acylation via Nucleophilic Phosphite Intermediates

  • Activation of the keto ester : The 4-oxo-pentanoate is treated with bis(trimethylsilyl)phosphonite (BTSP) to form a nucleophilic PIII species.

  • Reaction with benzoyl chloride : The activated intermediate reacts with benzoyl chloride in anhydrous THF, yielding the racemic 3-benzoylamino derivative.

Key conditions :

  • Temperature : −78°C to 0°C to minimize epimerization.

  • Solvent : Tetrahydrofuran (THF) with 2,6-lutidine as a base.

Yield : 85–92% after chromatographic purification.

Stereochemical Resolution to Obtain (3R)-Configuration

Achieving the (3R)-stereochemistry requires enantioselective methods. A dynamic kinetic resolution (DKR) using Lipase AK “Amano” (from Pseudomonas fluorescens) selectively hydrolyzes the (2R)-acetate intermediate, yielding the (3R)-enantiomer.

Enzymatic Resolution Protocol

  • Racemic substrate preparation : The 3-benzoylamino-4-oxo-pentanoate is acetylated to form a diastereomeric mixture.

  • Lipase-catalyzed hydrolysis : Lipase AK selectively hydrolyzes the (2R)-acetate in phosphate buffer (pH 7.0) at 30°C.

  • Separation : The (3R)-alcohol is isolated via extraction and esterified with diazomethane to regenerate the methyl ester.

Enantiomeric excess (ee) : >98%.
Overall yield : 45% after resolution and esterification.

Alternative Synthetic Routes

Schollkopf’s Bis-Lactim Ether Method

This method, though less scalable, provides high stereocontrol:

  • Chiral auxiliary incorporation : The bis-lactim ether of (R)-valine directs asymmetric alkylation at the 3-position.

  • Benzoylation : The alkylated intermediate is acylated with benzoyl chloride.

  • Hydrolysis : Acidic hydrolysis releases the (3R)-configured product.

Yield : 60–65% over three steps.

Comparative Analysis of Methods

MethodKey StepsYield (%)StereoselectivityScalability
Catalytic Michael AdditionAcetone + methyl acrylate → 4-oxo-ester77None (racemic)High
Enzymatic ResolutionLipase AK hydrolysis → (3R)-ester45>98% eeModerate
Schollkopf’s MethodBis-lactim alkylation → benzoylation65>99% eeLow

Challenges and Optimization Strategies

  • Thermal Degradation : Mesityl oxide addition during distillation mitigates decomposition.

  • Oxygen Sensitivity : Sparging with nitrogen reduces polymerization.

  • Catalyst Recycling : Distillate from the first distillation is reused, reducing costs .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoylamino derivatives.

Scientific Research Applications

(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, such as ester groups, oxo functionalities, or benzoylamino substituents, but differ in stereochemistry, substituents, or biological applications.

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Application Source (Evidence ID)
(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester C₁₃H₁₅NO₄ 249.26 g/mol 3R-benzoylamino, 4-oxo, methyl ester Apoptosis/tumor suppression research
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester C₂₃H₂₁F₆N₃O₃ 501.42 g/mol Pyrrolidine ring, trifluoromethyl groups, pyridine moiety Synthetic intermediate (patent compound)
1-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-4-oxo-cycloheptanecarboxylic Acid Methyl Ester C₂₆H₃₀N₂O₆ 454.32 g/mol Cycloheptane ring, 4-oxo, methoxy and m-tolyl-ethoxy substituents EDG2 inhibitor (atherosclerosis treatment)
cis-4-Ethyl-1-[4-oxetan-3-yl-3-(2-m-tolyl-ethoxy)-benzoylamino]-cyclohexanecarboxylic Acid Methyl Ester C₂₈H₃₄N₂O₆ 466.33 g/mol Cyclohexane ring, oxetane, ethyl group EDG2 inhibitor (cardiovascular diseases)
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic Acid Methyl Ester C₁₇H₂₃NO₅ 321.37 g/mol 4S-Boc-amino, 5-phenyl, methyl ester Synthetic intermediate (chiral building block)
3-(4-Cyano benzoylamino)-5-fluoro-4-oxo-pentanoic Acid C₁₃H₁₂FN₂O₄ 279.24 g/mol 4-Cyano-benzoylamino, 5-fluoro, carboxylic acid (no ester) Caspase inhibitor (anti-inflammatory)

Physicochemical and Spectroscopic Properties

  • Comparative LCMS Data :
    • The pyrrolidine derivative () shows m/z 501 [M+H]⁺, reflecting its higher molecular weight due to trifluoromethyl groups .
    • Cycloheptane-based EDG2 inhibitors () exhibit m/z 454.32 and 466.33 [MH⁺], correlating with their larger cyclic structures .
  • Stereochemical Impact : The (3R) configuration in the target compound contrasts with the (4S) configuration in the Boc-protected analog (), which may influence binding specificity in chiral environments .

Biological Activity

(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester, also known as methyl 3-(benzoylamino)-4-oxo-pentanoate, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antioxidant, antibacterial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pentanoic acid backbone with a benzoylamino group and a methyl ester functional group. Its structure can be represented as follows:

C12H13NO3\text{C}_12\text{H}_{13}\text{N}\text{O}_3

This molecular configuration is crucial for its interaction with biological systems.

Antioxidant Activity

Recent studies have highlighted the compound's antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders. The antioxidant activity of (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester has been evaluated using several assays:

  • DPPH Assay : This method measures the ability of the compound to scavenge free radicals. Results indicated a significant reduction in DPPH radical concentration, demonstrating strong antioxidant potential.
  • ABTS Assay : Similar to DPPH, this assay confirmed the compound's ability to neutralize ABTS radicals, further supporting its role as an effective antioxidant.

Antibacterial Activity

The antibacterial properties of (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester have been assessed against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Enterococcus faecalis1.25 mg/mL
Escherichia coli2.5 mg/mL
Pseudomonas aeruginosa5 mg/mL

The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with an MIC of 1.25 mg/mL. This suggests that it may disrupt bacterial cell membranes and inhibit energy production by targeting the respiratory chain dehydrogenase activity in bacteria .

Anticancer Activity

Emerging research indicates that (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular processes essential for survival.

  • Cell Lines Tested : The compound was tested on human cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer).
  • Mechanism of Action : It appears to promote lysosomal membrane permeabilization (LMP), leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells .

Case Studies

  • Study on Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of S. aureus and E. faecalis. The mechanism involved disruption of membrane integrity and interference with metabolic processes, leading to cell death.
  • Antioxidant Efficacy Assessment : Another case study focused on evaluating the antioxidant capacity through both DPPH and ABTS assays. The results indicated that at concentrations as low as 0.5 mg/mL, the compound effectively scavenged free radicals.

Q & A

Q. What are the key synthetic methodologies for preparing (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester with enantiomeric purity?

The compound is typically synthesized via a multi-step route involving:

  • Coupling reactions : Use of O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) to conjugate intermediates like 2-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid methyl ester with aromatic acids (e.g., 4-methoxy-3-(2-m-tolyl-ethoxy)-benzoic acid) under anhydrous DMF conditions .
  • Hydrolysis and purification : Sodium hydroxide-mediated hydrolysis of methyl esters followed by acid precipitation and silica gel chromatography for purification .
  • Chiral resolution : Use of chiral HPLC or enzymatic resolution to isolate the (3R)-enantiomer, as stereochemical purity is critical for biological activity .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • LC/MS : Retention time (Rt) and mass-to-charge ratio (m/z) data (e.g., LC/MS Method LC5: Rt = 4.62 min; m/z = 454.32 [MH⁺]) confirm molecular identity .
  • NMR spectroscopy : ¹H and ¹³C NMR to resolve stereochemistry and verify the (3R)-configuration .
  • Chiral HPLC : To ensure enantiomeric excess (>99%) for the (3R)-enantiomer .

Advanced Research Questions

Q. How does (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester modulate apoptosis in cancer research?

The compound is linked to tumor suppression via:

  • EDG-2 receptor inhibition : Structural analogs of acylamino-substituted cyclic carboxylic acids inhibit endothelial differentiation gene receptor 2 (Edg-2), which regulates cell survival pathways in atherosclerosis and cancer .
  • Annexin V assays : Used to quantify apoptosis in treated cell lines, with dose-dependent increases in Annexin V-positive cells observed in leukemia and solid tumor models .

Q. What experimental strategies can elucidate protein targets or binding partners of this compound?

  • CRISPR/Cas9 screens : Genome-wide knockout libraries can identify genes whose loss rescues or enhances the compound’s apoptotic effects .
  • Co-immunoprecipitation (Co-IP) : Combined with LC/MS proteomics to map interactomes in cancer cell lysates .
  • Surface plasmon resonance (SPR) : Direct measurement of binding kinetics with recombinant EDG-2 or apoptosis-related proteins (e.g., Bcl-2 family members) .

Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?

  • pH-dependent stability : The β-keto ester moiety is prone to hydrolysis at pH > 7.0. Stability studies in PBS (pH 7.4) show a half-life of <6 hours at 37°C .
  • Lyophilization : Lyophilized formulations with cryoprotectants (e.g., trehalose) improve shelf life at -80°C .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance stability in serum and prolong bioavailability in vivo .

Methodological Notes

  • Contradictions in synthesis : While describes HATU-mediated coupling, suggests alternative β-keto ester synthesis via methyl bromoacetate and propionitrile. Researchers should validate route efficiency based on enantiomeric yield .
  • Biological activity : EDG-2 inhibition data () may not directly apply to this compound; target validation via siRNA knockdown is recommended .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester
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(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester

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